

Technical Guide: Synthesis of *tert*-Butylphosphonic Dichloride

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Compound of Interest

Compound Name: *tert*-Butylphosphonic dichloride

CAS No.: 4707-95-3

Cat. No.: B1585653

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Executive Summary

- Target Molecule: ***tert*-Butylphosphonic dichloride** (CAS: 4707-95-3)[1]
- Formula:
- Key Properties: White crystalline solid; MP: 121–123 °C; Moisture sensitive.
- Primary Pathway: Kinnear-Perren Reaction (Alkylation of
via carbocation intermediate).
- Application: Precursor for bulky phosphonates, phosphinates, and sterically demanding phosphine ligands used in asymmetric catalysis.

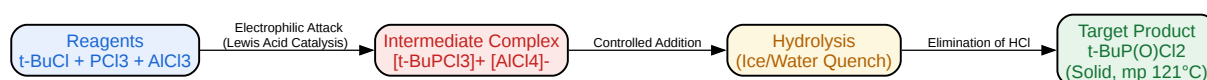
Mechanistic Pathway (Kinnear-Perren Reaction)[2]

The synthesis relies on the Kinnear-Perren reaction, a robust electrophilic substitution method. It proceeds through the formation of an alkyltrichlorophosphonium aluminate complex, which is subsequently hydrolyzed to yield the phosphonic dichloride.

Reaction Scheme

- Complex Formation:
- Controlled Hydrolysis:

Mechanistic Diagram



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Figure 1: The Kinnear-Perren reaction pathway involves the formation of a reactive phosphonium salt followed by controlled hydrolysis.

Experimental Protocol

Safety Warning: This procedure generates significant heat and evolves hydrogen chloride (HCl) gas. Perform all operations in a well-ventilated fume hood using proper PPE (gloves, goggles, lab coat).

Phase 1: Formation of the Phosphonium Complex

The formation of the

complex is the critical step. The reaction is initiated by the generation of the tert-butyl carbocation (or incipient cation) by

Parameter	Specification	Notes
Reagents	(1.0 eq),	Use anhydrous
	(1.2 eq),	and freshly distilled
	(1.0 eq)	.
Solvent	Neat or (DCM)	Neat reactions are common but require careful thermal control.
Temperature		Exothermic initiation.

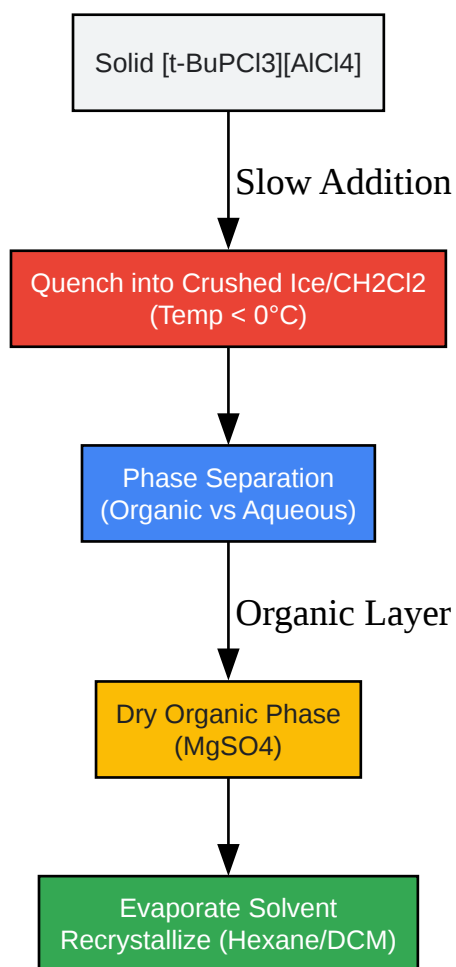
Step-by-Step:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.
- Charging: Add anhydrous aluminum chloride (, 133.3 g, 1.0 mol) and phosphorus trichloride (, 105 mL, 1.2 mol) to the flask.
- Addition: Cool the slurry to 0–5 °C. Add tert-butyl chloride (, 92.6 g, 1.0 mol) dropwise over 1 hour.
 - Observation: The reaction is exothermic. The mixture will thicken and turn into a yellowish solid/slurry as the complex forms.
- Completion: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours. If the mixture becomes too solid to stir, it is ready for the next step.

Phase 2: Controlled Hydrolysis & Workup

The goal is to hydrolyze the aluminate complex to the phosphonic dichloride without hydrolyzing the P-Cl bonds further to the phosphonic acid.

Workflow Diagram



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Figure 2: Workup procedure for the isolation of **tert-butylphosphonic dichloride**.

Step-by-Step:

- Preparation: Prepare a slurry of crushed ice (500 g) and dichloromethane (, 300 mL) in a large beaker.
- Quenching: Carefully add the solid complex from Phase 1 to the ice/DCM mixture in small portions.
 - Critical Control: Maintain temperature

. Vigorous evolution of HCl will occur.

- Extraction: Transfer to a separatory funnel. Separate the organic layer (bottom). Extract the aqueous layer once more with DCM (100 mL).
- Drying: Combine organic layers, wash with cold brine, and dry over anhydrous .
- Isolation: Filter off the desiccant and concentrate the filtrate under reduced pressure (rotary evaporator).
- Purification: The crude residue is a solid. Recrystallize from a mixture of hexane/ or purify by sublimation (vacuum) to obtain white crystals.

Characterization & Quality Control

Confirm identity and purity using the following spectroscopic standards.

Technique	Expected Data	Interpretation
Appearance	White crystalline solid	MP: 121–123 °C (Lit. value).
NMR	55–65 ppm (s)	Singlet. Typical range for . Shift varies slightly by solvent ().
NMR	~1.3–1.4 ppm (d)	Doublet due to coupling (~18 Hz). Characteristic of group on P.
Stability	Moisture Sensitive	Hydrolyzes to (Acid) if exposed to air.

References

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Sources

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